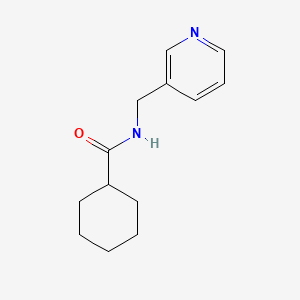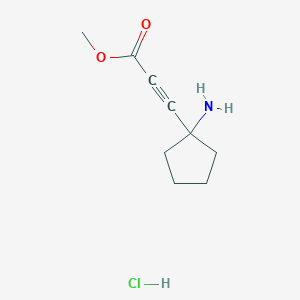
3-(4-methoxyphenyl)-7-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(4-methoxyphenyl)-7-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a complex molecule that likely exhibits a range of biological activities due to its structural features. The presence of a quinazoline dione core suggests potential pharmacological properties, as similar structures have been studied for their hypotensive effects . The methoxyphenyl and pyridinyl-oxadiazolyl substituents may further modulate its activity and solubility.
Synthesis Analysis
The synthesis of quinazolin-4-ones, which are structurally related to the compound , can involve photoinduced single electron transfer processes. In the case of 5-aryl-1,2,4-oxadiazoles, irradiation in the presence of sensitizers or ground-state donors like triethylamine leads to the formation of quinazolin-4-ones through a heterocyclization reaction . This suggests that a similar approach could be employed for the synthesis of the compound of interest, with the potential for photochemical methods to facilitate the formation of the quinazoline dione core.
Molecular Structure Analysis
The molecular structure of the compound includes a quinazoline dione core, which is a bicyclic system consisting of two nitrogen atoms in a fused ring system. The 4-methoxyphenyl and pyridin-3-yl-1,2,4-oxadiazol-5-yl groups are likely to influence the electronic distribution and steric hindrance within the molecule, affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of the compound can be inferred from related structures. The 1,2,4-oxadiazole moiety is known to participate in photoinduced electron transfer reactions, leading to the cleavage of the O-N bond and the formation of radical anions . These intermediates can then undergo further transformations, including heterocyclization, to yield the quinazoline dione structure. The presence of electron-donating and electron-withdrawing groups in the compound would modulate its reactivity in such processes.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of the compound are not detailed in the provided papers, the structural features suggest certain characteristics. The quinazoline dione core is likely to contribute to the compound's rigidity and planarity, potentially affecting its crystallinity and melting point. The methoxy and pyridinyl substituents may impact the compound's solubility in organic solvents and water, as well as its ability to form hydrogen bonds and interact with biological molecules. The presence of the 1,2,4-oxadiazole ring could also influence the compound's photophysical properties, such as absorption and fluorescence.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs have shown significant potential in medicinal chemistry, particularly in antitumor activity. One study highlighted the synthesis of natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, tested for antitumor activity toward a panel of 11 cell lines, revealing promising results (Maftei et al., 2013).
Antimicrobial and Antitubercular Activities
Compounds with the quinazoline-2,4-dione structure have been evaluated for their antimicrobial properties. A study synthesized and screened 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styryl quinazoline-4(3H)-one derivatives for antibacterial and antifungal activities, revealing that certain derivatives exhibited better antibacterial than antifungal activities (Gupta et al., 2008). Additionally, substituted benzo[h]quinazolines and other derivatives have been synthesized and shown to possess significant anti-tubercular activity against Mycobacterium tuberculosis (Maurya et al., 2013).
Herbicide Discovery
Exploring novel herbicides, a series of triketone-containing quinazoline-2,4-dione derivatives were synthesized and evaluated for their herbicidal activity against broadleaf and monocotyledonous weeds, showing better or excellent herbicidal activity at certain dosages. This study underlined the quinazoline-2,4-dione motif's impact on herbicide activity, indicating its potential for further optimization in weed control (Wang et al., 2014).
Photoluminescent Properties
A novel quadridentate compound incorporating the quinazoline-2,4-dione structure was synthesized and used to obtain a novel dinuclear Eu3+ complex, highlighting the impact of this structure on photoluminescent properties. This research opens avenues for using such compounds in material science, especially in light-emitting devices (Zhen-jun, 2011).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-7-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5O4/c1-30-16-7-5-15(6-8-16)27-21(28)17-9-4-13(11-18(17)24-22(27)29)20-25-19(26-31-20)14-3-2-10-23-12-14/h2-12H,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLHCKUPOBFXFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CN=CC=C5)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-7-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2528558.png)

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2528562.png)
![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2528565.png)
![3-[(3-Imidazol-1-yl-2-methylpropyl)amino]propanoic acid;dihydrochloride](/img/structure/B2528566.png)


![N-(3-chloro-4-methoxyphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2528570.png)
![3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid](/img/structure/B2528571.png)
![2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2528572.png)
![3-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B2528573.png)
![1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B2528574.png)